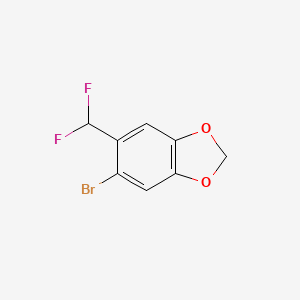
5-Bromo-6-(difluoromethyl)benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-(difluoromethyl)-1,3-dioxaindane is a chemical compound that belongs to the class of indole derivatives.
Preparation Methods
One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-bromo-6-(difluoromethyl)-1,3-dioxaindane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-6-(difluoromethyl)-1,3-dioxaindane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of various receptors and enzymes. For example, indole derivatives are known to exhibit high-affinity binding to multiple receptors, which can lead to diverse pharmacological effects .
Comparison with Similar Compounds
5-bromo-6-(difluoromethyl)-1,3-dioxaindane can be compared with other similar compounds, such as:
5-bromobrassinin: Another brominated indole derivative with anticancer properties.
Trifluoroethyl thioether derivatives: Compounds like flupentiofenox, which exhibit excellent bioactivity and are used as pesticides.
The uniqueness of 5-bromo-6-(difluoromethyl)-1,3-dioxaindane lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
5-bromo-6-(difluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,8H,3H2 |
InChI Key |
XSWKRBKISQHDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-7-azaspiro[3.5]nonane](/img/structure/B13523463.png)
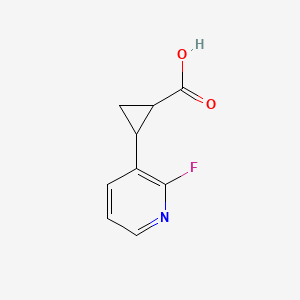


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)
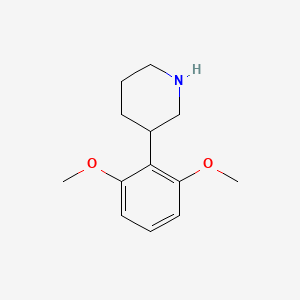
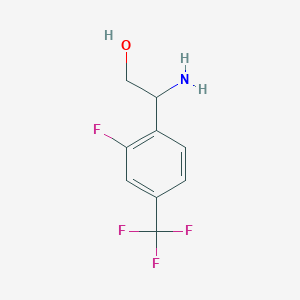
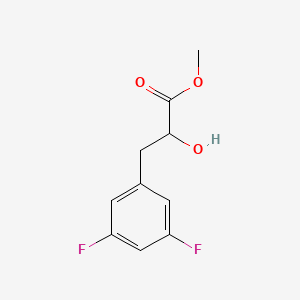
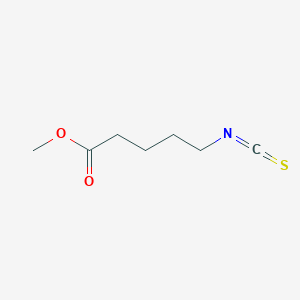
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
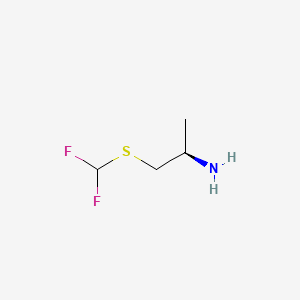
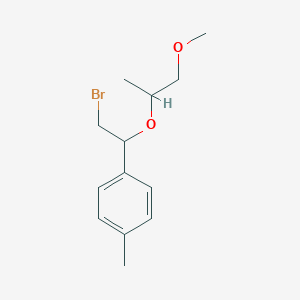
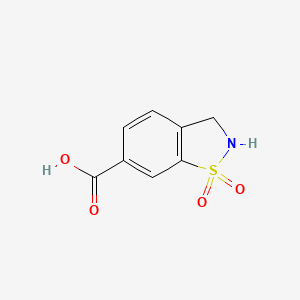
![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
